molecular formula C11H17NO2S B3054850 N,N-diethyl-1-phenylmethanesulfonamide CAS No. 62162-78-1

N,N-diethyl-1-phenylmethanesulfonamide

Cat. No.: B3054850
CAS No.: 62162-78-1
M. Wt: 227.33 g/mol
InChI Key: HEKPUNIGEOWMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-1-phenylmethanesulfonamide (CAS 62162-78-1) is a sulfonamide derivative characterized by a phenyl group attached to a methanesulfonamide core, where the nitrogen atom is substituted with two ethyl groups.

Properties

CAS No.

62162-78-1

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

N,N-diethyl-1-phenylmethanesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-3-12(4-2)15(13,14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

HEKPUNIGEOWMII-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)CC1=CC=CC=C1

Canonical SMILES

CCN(CC)S(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between N,N-diethyl-1-phenylmethanesulfonamide and related sulfonamides:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Functional Groups Synthesis Yield Notable Properties
This compound 62162-78-1 C₁₁H₁₇NO₂S 235.32 g/mol Diethyl (N), phenyl (C) Sulfonamide, aromatic ring Not reported High lipophilicity due to ethyl groups
N,N-Dibenzylmethanesulfonamide Not provided C₁₅H₁₇NO₂S 283.37 g/mol Dibenzyl (N) Sulfonamide, aromatic rings Not reported Antiparallel crystal packing
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c) Not provided C₁₈H₂₂ClN₃O₂S 379.90 g/mol Chlorophenyl, diazepane (N) Sulfonamide, Cl substituent 0.011 g Designed for pharmacological evaluation
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide Not provided C₁₂H₁₇NO₃S 271.33 g/mol Hydroxy-dimethylethyl (N), methyl Sulfonamide, hydroxyl, aromatic 76% Intermolecular H-bonding
N,N-Dimethylethanesulfonamide 6338-68-7 C₄H₁₁NO₂S 137.20 g/mol Dimethyl (N), ethyl (S) Sulfonamide, aliphatic chain Not reported Simpler structure, lower molecular weight
N-Methyl-1-(4-nitrophenyl)methanesulfonamide Not provided C₈H₁₀N₂O₄S 230.24 g/mol Methyl (N), nitro (C) Sulfonamide, nitro group Not reported Electron-withdrawing nitro group

Functional Group Impact

  • Electron-Withdrawing Groups : The nitro group in N-Methyl-1-(4-nitrophenyl)methanesulfonamide may enhance reactivity in electrophilic substitutions compared to the phenyl group in the target compound .
  • Hydrogen Bonding : Hydroxyl groups (e.g., in ) facilitate intermolecular hydrogen bonding, improving crystallinity but reducing membrane permeability compared to ethyl-substituted analogs .

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